Methyl 3-methylsulfonyl-4-bromobenzoate
Description
Methyl 3-methylsulfonyl-4-bromobenzoate is a substituted benzoate ester characterized by a bromo group at the para position and a methylsulfonyl group at the meta position on the benzene ring. This compound is structurally distinct due to the electron-withdrawing sulfonyl group and halogen substituent, which influence its reactivity, stability, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.
Properties
CAS No. |
154117-61-0 |
|---|---|
Molecular Formula |
C9H9BrO4S |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
methyl 4-bromo-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,1-2H3 |
InChI Key |
QGAGCQPVCPGBJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key analogs, focusing on substituent positions, physicochemical properties, and functional differences.
Methyl 3-bromo-4-methylbenzoate (CAS: 104901-43-1)
- Structure : Bromo at position 3, methyl at position 4 .
- Molecular Formula : C₉H₉BrO₂.
- Key Properties :
- Lower molecular weight (229.07 g/mol) compared to methylsulfonyl derivatives.
- Lacks the electron-withdrawing sulfonyl group, resulting in reduced polarity and reactivity in nucleophilic substitutions.
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals or liquid crystals .
Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7)
- Structure : Bromo at position 4, methyl at position 3 (positional isomer of the above) .
- Molecular Formula : C₉H₉BrO₂.
- Key Differences :
Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate (CAS: 120100-44-9)
- Structure : Bromomethyl and chloro groups at positions 3 and 2, respectively, with a methylsulfonyl group at position 4 .
- Molecular Formula : C₁₀H₁₀BrClO₄S.
- Key Properties :
4-Bromo-3-methylbenzoic Acid (CAS: 7697-28-1)
- Structure : Carboxylic acid derivative with bromo (para) and methyl (meta) groups .
- Molecular Formula : C₈H₇BrO₂.
- Comparison :
Physicochemical Properties and Stability
- Polarity : The sulfonyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or bromo-only analogs .
- Thermal Stability : Sulfonyl groups generally improve thermal stability, whereas bromo substituents may lower melting points due to molecular asymmetry .

- Reactivity : The sulfonyl group activates the benzene ring toward electrophilic substitution at specific positions, contrasting with deactivating effects of nitro or carbonyl groups .
Q & A
Q. What are the standard synthetic routes and purification methods for Methyl 3-methylsulfonyl-4-bromobenzoate?
The synthesis typically involves sequential functionalization of the benzoate backbone. A common approach is:
- Step 1 : Bromination of a methyl benzoate precursor at the para position using bromine or NBS (N-bromosuccinimide) in a polar solvent (e.g., DCM) under reflux .
- Step 2 : Sulfonation via reaction with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the methylsulfonyl group at the meta position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Monitoring via TLC (Rf ~0.3–0.5) ensures purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions. For example, the methylsulfonyl group shows a singlet at ~3.2 ppm (H) and 45–50 ppm (C), while the bromine atom deshields adjacent protons .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm stereoelectronic effects. A typical protocol involves data collection at 100 K and refinement with Flack parameter analysis to address enantiopurity .
Q. What safety protocols are recommended for handling brominated aromatic compounds like this?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for reactions involving bromine or sulfonating agents.
- Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated clothing must be washed thoroughly before reuse .
Q. What are the common reactivity patterns of this compound in substitution reactions?
The bromine atom undergoes nucleophilic aromatic substitution (SAr) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C. The methylsulfonyl group acts as a strong electron-withdrawing group, activating the ring for substitution at the para position relative to the sulfonyl group .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Catalysis : Use Pd(OAc)/PPh to accelerate coupling steps and reduce side products.
- Solvent Optimization : Replace DCM with THF for better solubility of intermediates.
- Inert Conditions : Conduct sulfonation under nitrogen to prevent oxidation of intermediates .
- Process Monitoring : In-line FTIR tracks reaction progress and identifies byproducts early .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Data Triangulation : Cross-validate NMR shifts with computational methods (DFT calculations).
- Twinned Crystals : Apply SHELXD or SHELXE to deconvolute overlapping reflections in X-ray data. For centrosymmetric ambiguities, use Flack’s x parameter instead of η to avoid false chirality assignments .
- Iterative Refinement : Adjust occupancy ratios for disordered atoms in SHELXL to improve R-factors (<0.05) .
Q. What mechanistic insights govern the compound’s reactivity under varying conditions?
- Acidic Conditions : Protonation of the sulfonyl group reduces its electron-withdrawing effect, slowing SAr.
- Basic Conditions : Deprotonation of the ester carbonyl increases electron density at the bromine-bearing carbon, favoring elimination over substitution.
- Photocatalysis : Under UV light, the C–Br bond undergoes homolytic cleavage, enabling radical coupling reactions .
Q. How does structural modification influence interactions with biological targets?
- SAR Studies : Replace the bromine with iodine to enhance halogen bonding with protein pockets.
- Sulfonyl Group : Modulating its steric bulk (e.g., replacing methyl with trifluoromethyl) alters binding affinity to enzymes like carbonic anhydrase.
- Biological Assays : Use fluorescence polarization to quantify binding to DNA G-quadruplexes, comparing with analogs like Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

